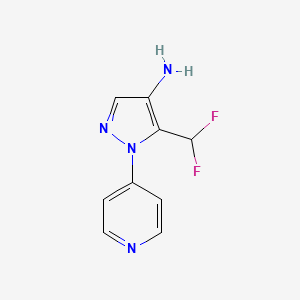
5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(difluorometil)-1-(piridin-4-il)-1H-pirazol-4-amina es un compuesto químico que ha despertado interés en varios campos de investigación científica debido a sus propiedades estructurales únicas y sus posibles aplicaciones. Este compuesto presenta un anillo de pirazol sustituido con un grupo difluorometil y un grupo piridinilo, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(difluorometil)-1-(piridin-4-il)-1H-pirazol-4-amina generalmente implica los siguientes pasos:
Formación del anillo de pirazol: El anillo de pirazol se puede sintetizar mediante la reacción de hidracina con una 1,3-dicetona en condiciones ácidas o básicas.
Introducción del grupo difluorometil: El grupo difluorometil se puede introducir mediante una reacción de sustitución nucleofílica utilizando un agente difluorometilante como el yoduro de difluorometil.
Adición del grupo piridinilo: El grupo piridinilo se puede unir mediante una reacción de acoplamiento cruzado, como el acoplamiento de Suzuki-Miyaura, utilizando un ácido borónico de piridinilo y un catalizador de paladio adecuado.
Métodos de producción industrial
La producción industrial de 5-(difluorometil)-1-(piridin-4-il)-1H-pirazol-4-amina puede implicar la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y automatización para escalar el proceso de producción de manera eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de pirazol, lo que lleva a la formación de diversos derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar en el grupo piridinilo, convirtiéndolo en un derivado de piperidina.
Sustitución: El grupo difluorometil se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución.
Principales productos
Los principales productos formados a partir de estas reacciones incluyen diversos derivados de pirazol oxidados, derivados de piperidina reducidos y compuestos de pirazol sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, 5-(difluorometil)-1-(piridin-4-il)-1H-pirazol-4-amina se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para el descubrimiento de fármacos y la ciencia de los materiales.
Biología
En investigación biológica, este compuesto se estudia por su potencial como molécula bioactiva. Puede interactuar con varios objetivos biológicos, lo que lo convierte en un candidato para el desarrollo de nuevos fármacos.
Medicina
En medicina, 5-(difluorometil)-1-(piridin-4-il)-1H-pirazol-4-amina se investiga por sus posibles efectos terapéuticos. Puede servir como compuesto principal para el desarrollo de medicamentos dirigidos a enfermedades específicas.
Industria
En el sector industrial, este compuesto se utiliza en el desarrollo de nuevos materiales con propiedades únicas, como polímeros y recubrimientos. Su estabilidad química y reactividad lo hacen adecuado para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de 5-(difluorometil)-1-(piridin-4-il)-1H-pirazol-4-amina implica su interacción con objetivos moleculares específicos. El grupo difluorometil puede mejorar la afinidad de unión del compuesto a ciertas enzimas o receptores, mientras que los grupos pirazol y piridinilo contribuyen a su actividad general. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- 5-(trifluorometil)-1-(piridin-4-il)-1H-pirazol-4-amina
- 5-(metil)-1-(piridin-4-il)-1H-pirazol-4-amina
- 5-(clorometil)-1-(piridin-4-il)-1H-pirazol-4-amina
Singularidad
En comparación con compuestos similares, 5-(difluorometil)-1-(piridin-4-il)-1H-pirazol-4-amina destaca por la presencia del grupo difluorometil. Este grupo puede influir significativamente en las propiedades químicas y biológicas del compuesto, como su reactividad, estabilidad y afinidad de unión. El grupo difluorometil también puede mejorar la lipofilia del compuesto, lo que lo hace más adecuado para ciertas aplicaciones en el desarrollo de fármacos y la ciencia de los materiales.
Propiedades
Fórmula molecular |
C9H8F2N4 |
|---|---|
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine |
InChI |
InChI=1S/C9H8F2N4/c10-9(11)8-7(12)5-14-15(8)6-1-3-13-4-2-6/h1-5,9H,12H2 |
Clave InChI |
AOSJHRGMVQQTTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1N2C(=C(C=N2)N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


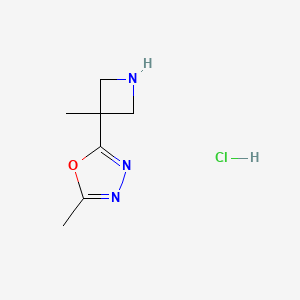
![Hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-2,5,5-trione](/img/structure/B12311460.png)


![2-(Cyclopropylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12311467.png)

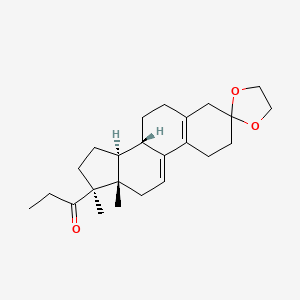
![5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-(1,2,3,4-tetrahydroxypentyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311488.png)
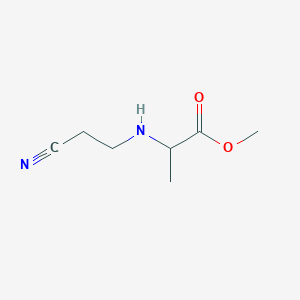
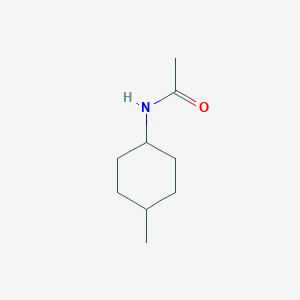
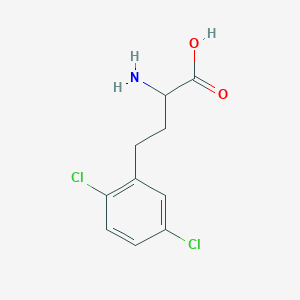
![rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid, trans](/img/structure/B12311508.png)


